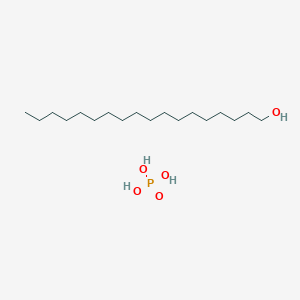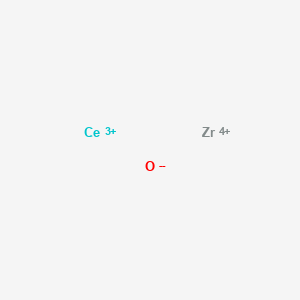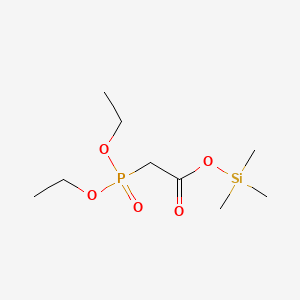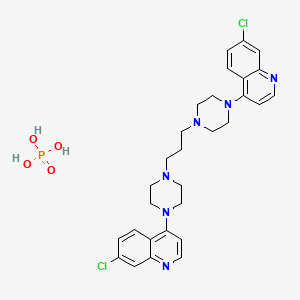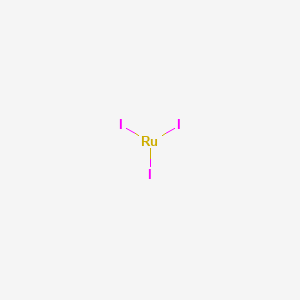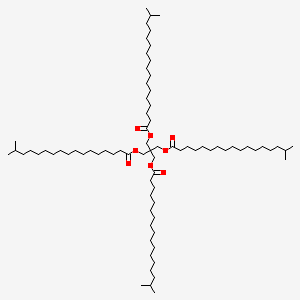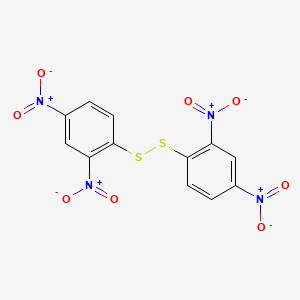
Ethyl 3,4,5-trimethyl-1H-pyrrole-2-carboxylate
概览
描述
Ethyl 3,4,5-trimethyl-1H-pyrrole-2-carboxylate is a chemical compound with the molecular formula C9H15N . It is also known by other names such as Pyrrole, 3-ethyl-2,4,5-trimethyl-; Phyllopyrrole; 2,3,5-Trimethyl-4-ethylpyrrole .
Synthesis Analysis
The synthesis of pyrrole derivatives, including Ethyl 3,4,5-trimethyl-1H-pyrrole-2-carboxylate, often involves the aldol condensation of ethyl 3, 5-dimethyl-4-actyl-1H-pyrrole-2-carboxylate with furan-2-carbaldehyde in the presence of a strong hydroxyl base as a catalyst .Molecular Structure Analysis
The molecular structure of Ethyl 3,4,5-trimethyl-1H-pyrrole-2-carboxylate can be represented using the IUPAC Standard InChI: InChI=1S/C9H15N/c1-5-9-6(2)7(3)10-8(9)4/h10H,5H2,1-4H3 . The 3D structure of the molecule can be viewed using Java or Javascript .Chemical Reactions Analysis
In the presence of a strong mineral acid, Ethyl 3,4,5-trimethyl-1H-pyrrole-2-carboxylate reacts with p-nitrobenzenediazonium ions to give a red, chemically labile, azo dye .Physical And Chemical Properties Analysis
Ethyl 3,4,5-trimethyl-1H-pyrrole-2-carboxylate has a molecular weight of 137.2221 . More detailed physical and chemical properties such as density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, polar surface area, polarizability, surface tension, and molar volume are not available in the current literature .科研应用
Solvent-Free Synthesis
A notable application of ethyl pyrrole derivatives includes the solvent-free synthesis of ethyl 3,5-diaryl-1H-pyrrole-2-carboxylates using microwave irradiation. This method, investigated by Khajuria et al. (2013), offers an efficient synthesis pathway, leveraging triethylphosphite for reductive cyclization, thus contributing to greener chemistry practices (Khajuria, Saini, & Kapoor, 2013).
Building Blocks in Synthesis
Ethyl pyrrole-2-carboxylate derivatives have been used as key building blocks for synthesizing complex bioactive molecules. For instance, Gupton et al. (2014) utilized such compounds for the formal synthesis of lycogarubin C, permethyl storniamide A, and lamellarin G trimethyl ether. These molecules exhibit significant anti-tumor and anti-HIV properties (Gupton et al., 2014).
Novel Synthesis Methods
The development of new synthetic methods for pyrrole-2-carboxylic acid derivatives is another area of research. Law et al. (1984) described a general synthesis approach involving the reaction of 2H-azirines with enamines, producing a range of pyrrole-2-carboxylic acid derivatives (Law, Lai, Sammes, Katritzky, & Mak, 1984).
Pyrrole Studies and Oxidation
Research by Cirrincione et al. (1987) explored the oxidation of 4-substituted 3-amino-2,5-dimethylpyrroles, including derivatives of ethyl pyrrole-2-carboxylate. Their work contributed to the understanding of pyrrole oxidation mechanisms and the resulting structural changes (Cirrincione, Dattolo, Almerico, Aiello, Jones, Dawes, & Hursthouse, 1987).
Cascade Michael-Reductive Cyclization
Khajuria and Kapoor (2014) reported a solvent-free, one-pot synthesis method for ethyl 3,5-disubstituted-1H-pyrrole-2-carboxylate via cascade Michael-reductive cyclization. This method provides easy access to disubstituted-1H-pyrrole-2-carboxylates, expanding the utility of ethyl pyrrole derivatives in organic synthesis (Khajuria & Kapoor, 2014).
Safety And Hazards
性质
IUPAC Name |
ethyl 3,4,5-trimethyl-1H-pyrrole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c1-5-13-10(12)9-7(3)6(2)8(4)11-9/h11H,5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBOGFZDTCIQHSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(N1)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60176412 | |
| Record name | 1H-Pyrrole-2-carboxylic acid, 3,4,5-trimethyl-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60176412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3,4,5-trimethyl-1H-pyrrole-2-carboxylate | |
CAS RN |
2199-46-4 | |
| Record name | Ethyl 3,4,5-trimethyl-1H-pyrrole-2-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2199-46-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrrole-2-carboxylic acid, 3,4,5-trimethyl-, ethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002199464 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2199-46-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15767 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1H-Pyrrole-2-carboxylic acid, 3,4,5-trimethyl-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60176412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
免责声明和体外研究声明
请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。


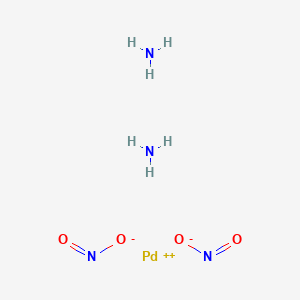
![2,13-Di-tert-butyl-6,7,9,10,17,18,20,21-octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecine](/img/no-structure.png)

